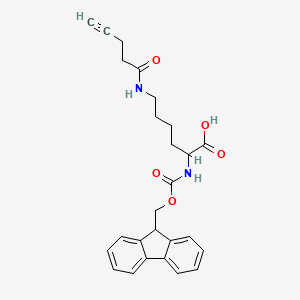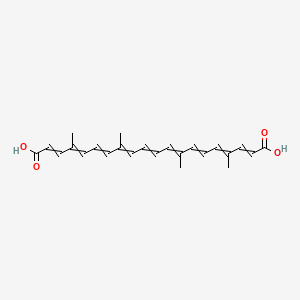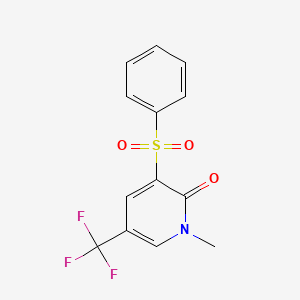![molecular formula C50H84Fe3N2P2 B12509637 cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)
cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron is a complex organometallic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron typically involves multiple steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phosphanyl group: This step involves the reaction of cyclopentane derivatives with phosphine reagents under controlled conditions.
Coordination with iron: The final step involves the coordination of the synthesized ligand with an iron source, such as iron chloride, under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron can undergo various types of reactions:
Oxidation: The iron center can be oxidized, leading to changes in the compound’s reactivity and properties.
Reduction: Reduction reactions can alter the oxidation state of the iron center.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iron(III) complexes, while reduction may yield iron(I) or iron(0) species.
Aplicaciones Científicas De Investigación
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron has several applications in scientific research:
Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Its potential as a bioinorganic model compound for studying iron-containing enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the development of new materials and as a precursor for other organometallic compounds.
Mecanismo De Acción
The mechanism of action of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron involves its ability to coordinate with various substrates through its iron center. This coordination can activate substrates for further chemical reactions. The phosphanyl group can also participate in electron transfer processes, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentyl(phenyl)phosphine: A phosphine derivative with similar structural features.
Iron(II) chloride: A common iron source used in coordination chemistry.
Uniqueness
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron is unique due to its combination of a cyclopentane ring, a phosphanyl group, and an iron center
Propiedades
Fórmula molecular |
C50H84Fe3N2P2 |
|---|---|
Peso molecular |
942.7 g/mol |
Nombre IUPAC |
cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/2C20H32NP.2C5H10.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-6,10-11,16,18-20H,7-9,12-15H2,1-3H3;2*1-5H2;;; |
Clave InChI |
FUZLGRJZKRPXHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.C1CCCC1.C1CCCC1.[Fe].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
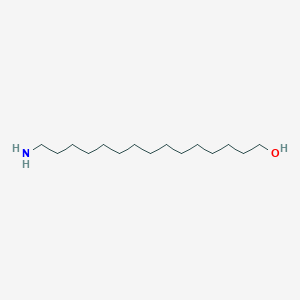
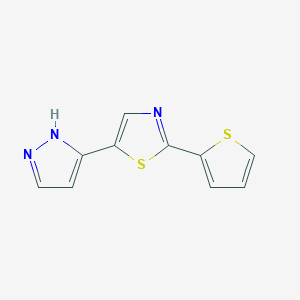
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)
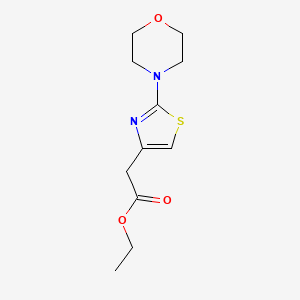
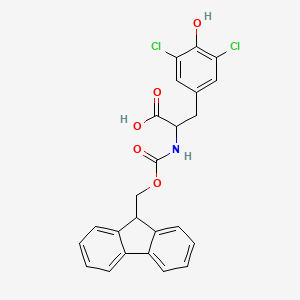
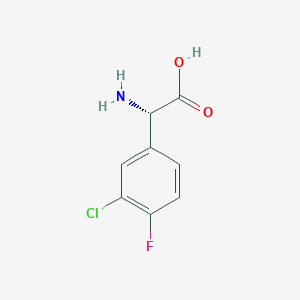

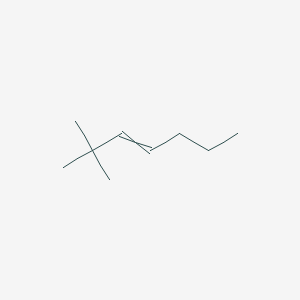
![2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B12509622.png)
